Cas no 1799258-07-3 ((E)-N-(2-(furan-2-yl)-2-methoxyethyl)-3-(4-(methylthio)phenyl)acrylamide)
(E)-N-(2-(furan-2-yl)-2-methoxyethyl)-3-(4-(methylthio)phenyl)acrylamide Chemical and Physical Properties
Names and Identifiers
-
- F6451-3374
- (2E)-N-[2-(furan-2-yl)-2-methoxyethyl]-3-[4-(methylsulfanyl)phenyl]prop-2-enamide
- (E)-N-(2-(furan-2-yl)-2-methoxyethyl)-3-(4-(methylthio)phenyl)acrylamide
- (E)-N-[2-(furan-2-yl)-2-methoxyethyl]-3-(4-methylsulfanylphenyl)prop-2-enamide
- 1799258-07-3
- AKOS024568475
-
- Inchi: 1S/C17H19NO3S/c1-20-16(15-4-3-11-21-15)12-18-17(19)10-7-13-5-8-14(22-2)9-6-13/h3-11,16H,12H2,1-2H3,(H,18,19)/b10-7+
- InChI Key: SPWFWDPMRQEOJW-JXMROGBWSA-N
- SMILES: S(C)C1C=CC(=CC=1)/C=C/C(NCC(C1=CC=CO1)OC)=O
Computed Properties
- Exact Mass: 317.10856464g/mol
- Monoisotopic Mass: 317.10856464g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 7
- Complexity: 367
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 76.8Ų
(E)-N-(2-(furan-2-yl)-2-methoxyethyl)-3-(4-(methylthio)phenyl)acrylamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6451-3374-2μmol |
(2E)-N-[2-(furan-2-yl)-2-methoxyethyl]-3-[4-(methylsulfanyl)phenyl]prop-2-enamide |
1799258-07-3 | 90%+ | 2μl |
$57.0 | 2023-04-25 | |
| Life Chemicals | F6451-3374-5μmol |
(2E)-N-[2-(furan-2-yl)-2-methoxyethyl]-3-[4-(methylsulfanyl)phenyl]prop-2-enamide |
1799258-07-3 | 90%+ | 5μl |
$63.0 | 2023-04-25 | |
| Life Chemicals | F6451-3374-10μmol |
(2E)-N-[2-(furan-2-yl)-2-methoxyethyl]-3-[4-(methylsulfanyl)phenyl]prop-2-enamide |
1799258-07-3 | 90%+ | 10μl |
$69.0 | 2023-04-25 | |
| Life Chemicals | F6451-3374-20μmol |
(2E)-N-[2-(furan-2-yl)-2-methoxyethyl]-3-[4-(methylsulfanyl)phenyl]prop-2-enamide |
1799258-07-3 | 90%+ | 20μl |
$79.0 | 2023-04-25 | |
| Life Chemicals | F6451-3374-1mg |
(2E)-N-[2-(furan-2-yl)-2-methoxyethyl]-3-[4-(methylsulfanyl)phenyl]prop-2-enamide |
1799258-07-3 | 90%+ | 1mg |
$54.0 | 2023-04-25 | |
| Life Chemicals | F6451-3374-2mg |
(2E)-N-[2-(furan-2-yl)-2-methoxyethyl]-3-[4-(methylsulfanyl)phenyl]prop-2-enamide |
1799258-07-3 | 90%+ | 2mg |
$59.0 | 2023-04-25 | |
| Life Chemicals | F6451-3374-3mg |
(2E)-N-[2-(furan-2-yl)-2-methoxyethyl]-3-[4-(methylsulfanyl)phenyl]prop-2-enamide |
1799258-07-3 | 90%+ | 3mg |
$63.0 | 2023-04-25 | |
| Life Chemicals | F6451-3374-4mg |
(2E)-N-[2-(furan-2-yl)-2-methoxyethyl]-3-[4-(methylsulfanyl)phenyl]prop-2-enamide |
1799258-07-3 | 90%+ | 4mg |
$66.0 | 2023-04-25 | |
| Life Chemicals | F6451-3374-5mg |
(2E)-N-[2-(furan-2-yl)-2-methoxyethyl]-3-[4-(methylsulfanyl)phenyl]prop-2-enamide |
1799258-07-3 | 90%+ | 5mg |
$69.0 | 2023-04-25 | |
| Life Chemicals | F6451-3374-10mg |
(2E)-N-[2-(furan-2-yl)-2-methoxyethyl]-3-[4-(methylsulfanyl)phenyl]prop-2-enamide |
1799258-07-3 | 90%+ | 10mg |
$79.0 | 2023-04-25 |
(E)-N-(2-(furan-2-yl)-2-methoxyethyl)-3-(4-(methylthio)phenyl)acrylamide Related Literature
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on (E)-N-(2-(furan-2-yl)-2-methoxyethyl)-3-(4-(methylthio)phenyl)acrylamide
Introduction to (E)-N-(2-(furan-2-yl-2-methoxyethyl)-3-(4-(methylthiophenyl)acrylamide) and Its Significance in Modern Chemical Biology
(E)-N-(2-(furan-2-yl-2-methoxyethyl)-3-(4-(methylthiophenyl)acrylamide), with the CAS number 1799258-07-3, represents a compound of considerable interest in the field of chemical biology. This molecule, characterized by its unique structural motifs, has garnered attention for its potential applications in drug discovery and molecular research. The presence of both furan-2-yl and methylthiophenyl groups introduces distinct electronic and steric properties, making it a versatile scaffold for further chemical modifications and biological investigations.
The compound's acrylamide backbone is particularly noteworthy, as it serves as a common pharmacophore in medicinal chemistry. Acrylamides have been extensively studied for their role in various biological pathways, including signal transduction and enzyme inhibition. The specific arrangement of functional groups in (E)-N-(2-(furan-2-yl-2-methoxyethyl)-3-(4-(methylthiophenyl)acrylamide) not only enhances its solubility but also influences its reactivity, making it an attractive candidate for synthesizing more complex derivatives.
In recent years, there has been a growing interest in the development of molecules that can modulate protein-protein interactions (PPIs). The structural features of (E)-N-(2-(furan-2-yl-2-methoxyethyl)-3-(4-(methylthiophenyl)acrylamide) make it a promising candidate for designing PPI inhibitors. These inhibitors are crucial in addressing diseases that involve aberrant protein interactions, such as cancer and inflammatory disorders. Preliminary studies have suggested that derivatives of this compound can interfere with key PPIs, potentially leading to novel therapeutic strategies.
The furan-2-yl moiety, known for its ability to engage in hydrogen bonding and π-stacking interactions, contributes to the compound's binding affinity to biological targets. Additionally, the methylthiophenyl group introduces a sulfur atom that can participate in various chemical reactions, including disulfide bond formation and metal coordination. These properties make (E)-N-(2-(furan-2-yl-2-methoxyethyl)-3-(4-(methylthiophenyl)acrylamide) a rich scaffold for exploring new chemical entities.
Recent advancements in computational chemistry have enabled the rapid screening of large libraries of compounds for their biological activity. Virtual screening techniques have been particularly useful in identifying potential hits from which lead compounds can be derived. (E)-N-(2-(furan-2-yl-2-methoxyethyl)-3-(4-(methylthiophenyl)acrylamide) has been successfully employed in such screens due to its favorable physicochemical properties. This approach has accelerated the discovery process, allowing researchers to focus on the most promising candidates for further optimization.
The synthesis of (E)-N-(2((furan-2-yl)-2-methoxyethyl))-3(4((methylthio)phenyl))acrylamide involves multiple steps, each requiring careful optimization to ensure high yield and purity. The use of advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, has improved the efficiency of these processes. Additionally, green chemistry principles have been incorporated into the synthesis to minimize waste and environmental impact. These efforts align with the broader goal of sustainable drug development.
In conclusion, (E)-N-(2((furan-2-yl)-2-methoxyethyl))-3(4((methylthio)phenyl))acrylamide is a compound with significant potential in the field of chemical biology. Its unique structural features and favorable physicochemical properties make it an excellent candidate for further research and development. As our understanding of biological systems continues to evolve, compounds like this one will play a crucial role in discovering new therapeutic agents and advancing our knowledge of disease mechanisms.
1799258-07-3 ((E)-N-(2-(furan-2-yl)-2-methoxyethyl)-3-(4-(methylthio)phenyl)acrylamide) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)